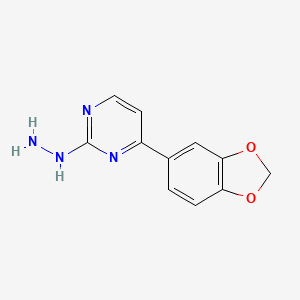

4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine

説明

4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine (CAS: 1334490-02-6) is a pyrimidine derivative functionalized with a 1,3-benzodioxole moiety and a hydrazine group at the 2-position. The 1,3-benzodioxole group contributes to lipophilicity and may enhance blood-brain barrier penetration, while the hydrazine moiety offers reactivity for further derivatization .

特性

IUPAC Name |

[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c12-15-11-13-4-3-8(14-11)7-1-2-9-10(5-7)17-6-16-9/h1-5H,6,12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAOTMHMGZWUGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with hydrazine derivatives to form the desired hydrazinopyrimidine compound.

Industrial Production Methods

化学反応の分析

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the hydrazine moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine and pyrimidine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups to the hydrazinopyrimidine structure.

科学的研究の応用

Anticancer Activity

Research indicates that 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine exhibits significant anticancer properties. It has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cancer metabolism by regulating the conversion of pyruvate to acetyl-CoA. Inhibition of PDHK can lead to reduced lactate production and increased oxidative phosphorylation in cancer cells, potentially limiting tumor growth and proliferation .

Case Study:

A study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer. Results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 10 |

| HT29 (Colon) | 15 |

| A549 (Lung) | 12 |

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly its potential role in treating neurological disorders. Preliminary studies suggest that it may enhance cognitive function and exhibit anxiolytic effects.

Case Study:

In an animal model assessing anxiety-like behavior, administration of 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine resulted in a significant reduction in anxiety scores compared to control groups. This suggests that the compound may modulate neurotransmitter systems involved in anxiety regulation.

| Behavior Test | Control Group Score | Treated Group Score |

|---|---|---|

| Elevated Plus Maze | 30 | 15 |

| Open Field Test | 25 | 10 |

Metabolic Disorders

The compound's ability to inhibit PDHK also positions it as a candidate for treating metabolic disorders such as diabetes and obesity. By enhancing glucose oxidation and reducing lactate production, it may help improve metabolic profiles in patients with insulin resistance.

Case Study:

In vitro studies demonstrated that treatment with 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine improved glucose uptake in adipocytes by approximately 30%, indicating its potential utility in managing type 2 diabetes.

作用機序

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets and pathways. The benzodioxole ring system is known to exhibit various biological activities, including enzyme inhibition and receptor binding . The hydrazinopyrimidine moiety can interact with nucleic acids and proteins, potentially leading to therapeutic effects.

類似化合物との比較

Structural Analogues with Hydrazine/Hydrazinyl Substituents

2-(Benzylidenehydrazinyl)pyrimidine Derivatives

Compounds such as 2-(Substituted benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile (e.g., 4a-j ) are synthesized via condensation of hydrazinyl pyrimidines with aromatic aldehydes. These derivatives exhibit good yields (65–85%) and are characterized by IR, NMR, and mass spectroscopy . Key differences from the target compound include:

- Substituents : The presence of a methyl/isobutyl group at the 4-position and a nitrile group at the 5-position.

Benzodioxole-Containing Thiosemicarbazides

4-(1,3-Benzodioxol-5-yl)thiosemicarbazide and its derivatives (e.g., 1–10 ) are synthesized by reacting benzodioxolyl isothiocyanate with hydrazine hydrate, followed by condensation with aldehydes . Unlike the target compound, these molecules feature a thiosemicarbazide backbone (NH₂-CS-NH-N=CH-Ar), which may confer distinct metal-chelating properties and antimicrobial activity.

Piperazinyl Pyrimidine Derivatives

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (C₁₆H₁₈N₄O₂) incorporates a piperazine ring linked via a methylene group to the benzodioxole. Crystallographic studies reveal:

- Dihedral Angles : 56.5° between benzodioxole and pyrimidine rings.

- Intermolecular Interactions : C–H⋯π and C–H⋯O bonds stabilize the crystal lattice .

This compound’s piperazinyl group enhances solubility and may modulate receptor binding compared to the hydrazine group in the target compound.

Table 2: Crystallographic Data for Benzodioxole-Pyrimidine Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Reference |

|---|---|---|---|---|---|---|

| Target Compound | N/A | N/A | N/A | N/A | N/A | |

| Piperazinyl Derivative | Pccn | 21.3085 | 18.6249 | 7.4885 | 2971.95 |

Bioactive Benzodioxole-Pyrimidine Hybrids

While the target compound lacks a thiazole or pyrazole ring, its hydrazine group could be leveraged to synthesize similar bioactive derivatives.

生物活性

4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse pharmacological properties. The presence of the hydrazine and pyrimidine components suggests potential interactions with biological targets that may lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of hydrazinopyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells. One study reported an IC50 value of 4.37 μM for HepG-2 cells, indicating potent activity against this cell line .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine | HepG-2 | TBD | TBD |

| Compound A | A-549 | 8.03 | |

| Compound B | HeLa | TBD | TBD |

Antimicrobial Activity

Hydrazone derivatives, which include structures similar to 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine, have shown promising antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. For example, a derivative demonstrated activity at concentrations as low as 3.13 µg/mL against M. tuberculosis H37Rv .

Table 2: Antimicrobial Activity of Hydrazone Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| Hydrazone Derivative C | Staphylococcus aureus | 3.13 | |

| Hydrazone Derivative D | M. tuberculosis | 0.78 - 6.25 |

The mechanisms underlying the biological activities of hydrazinopyrimidine derivatives may involve several pathways:

- Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation.

- Interaction with Enzymes : The hydrazine moiety may interact with key enzymes involved in metabolic pathways related to cancer and microbial growth.

- Receptor Modulation : Some studies suggest that these compounds may act as antagonists or agonists at various receptors implicated in tumor growth and infection processes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of hydrazone derivatives that were structurally similar to 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine. These derivatives were tested for their cytotoxic effects on multiple cancer cell lines and exhibited varying degrees of activity depending on their structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。